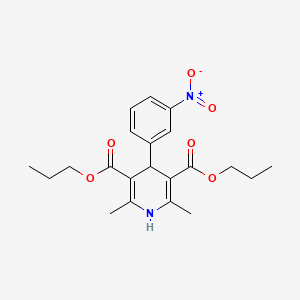

Nitrendipine Dipropyl Ester

Description

Overview of Dihydropyridine (B1217469) Esters as Research Probes and Pharmacological Tools

Dihydropyridines (DHPs) are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and pharmacology. researchgate.net Their derivatives, particularly the 1,4-dihydropyridines, are recognized for their significant biological activities, most notably as calcium channel blockers. researchgate.netnih.gov These compounds, including commercially available drugs like nifedipine (B1678770), amlodipine (B1666008), and nitrendipine (B1678957), have been instrumental in the management of cardiovascular conditions. researchgate.netdovepress.com

Beyond their clinical applications, dihydropyridine esters serve as critical research probes and pharmacological tools. biointerfaceresearch.combenthamdirect.com They are employed to investigate the function of voltage-gated calcium channels, which are integral to numerous physiological processes. The ester groups within the dihydropyridine structure are a key determinant of their pharmacological profile, influencing factors such as potency, tissue selectivity, and duration of action. biointerfaceresearch.combenthamdirect.com Researchers systematically modify these ester functionalities to synthesize a library of analogues, each with slightly different properties. This allows for a detailed exploration of the structural requirements for interaction with the calcium channel binding sites. biointerfaceresearch.combenthamdirect.com

The versatility of the dihydropyridine scaffold has led to its exploration in a wide range of biological contexts beyond calcium channel blockade, including potential antimicrobial, antioxidant, and anticancer activities. biointerfaceresearch.commdpi.com The synthesis of various dihydropyridine esters, such as Nitrendipine Dipropyl Ester, provides researchers with the necessary tools to probe these diverse biological pathways and to design novel compounds with specific pharmacological targets. biointerfaceresearch.commdpi.com

Rationale for Advanced Academic Inquiry into this compound Analogues

The focused study of this compound and its analogues is driven by the quest to understand the nuanced relationships between chemical structure and biological function. biointerfaceresearch.com The parent compound, nitrendipine, is a 1,4-dihydropyridine (B1200194) calcium channel blocker. nih.govdrugfuture.com By modifying the ester groups at the 3 and 5 positions of the dihydropyridine ring, as seen in this compound, scientists can investigate how these changes impact the compound's interaction with its biological targets. biointerfaceresearch.com

Research into analogues like this compound is predicated on several key scientific objectives:

Elucidation of Structure-Activity Relationships (SAR): Comparing the biological activity of this compound with nitrendipine and other analogues helps to build a comprehensive SAR model for this class of compounds. biointerfaceresearch.com Studies have suggested that altering the alkyl chain length of the ester groups can influence the hypotensive activity of nitrendipine analogues. biointerfaceresearch.com

Enhancement of Pharmacokinetic Properties: The dipropyl ester modification may alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Researchers investigate these changes to understand how to design drugs with improved bioavailability and duration of action.

Development of Novel Research Tools: Analogues with specific properties, such as enhanced stability or altered selectivity, can serve as valuable probes for studying the physiological and pathological roles of calcium channels in different tissues. benthamdirect.com

Exploration of New Therapeutic Applications: While the primary focus is often on cardiovascular effects, the diverse biological potential of dihydropyridines warrants investigation into other therapeutic areas. biointerfaceresearch.commdpi.com Studying a range of analogues increases the probability of discovering compounds with novel activities. biointerfaceresearch.com

In essence, this compound represents a specific data point in the broader scientific endeavor to refine our understanding of dihydropyridine chemistry and pharmacology, with the ultimate goal of developing more effective and selective research tools and therapeutic agents.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | nih.gov |

| Molecular Formula | C₂₁H₂₆N₂O₆ | nih.govnih.gov |

| Molecular Weight | 402.44 g/mol | nih.gov |

| CAS Number | 77888-05-2 | nih.gov |

| Stereochemistry | ACHIRAL | nih.gov |

| Computed XLogP3 | 4.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 8 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

Interactive Data Table: Comparison of Nitrendipine and its Dipropyl Ester Analogue

| Compound Name | Molecular Formula | Key Structural Difference | Primary Mechanism of Action |

| Nitrendipine | C₁₈H₂₀N₂O₆ | Ethyl and methyl ester groups | Calcium channel blocker nih.gov |

| This compound | C₂₁H₂₆N₂O₆ | Two propyl ester groups | Calcium channel blocker |

Structure

3D Structure

Properties

IUPAC Name |

dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFRNSYMIJOXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Nitrendipine Dipropyl Ester

Established Synthetic Pathways and Optimized Reaction Conditions

The primary and most well-established method for synthesizing nitrendipine (B1678957) and its analogues, including the dipropyl ester, is the Hantzsch dihydropyridine (B1217469) synthesis. mdpi.comresearchgate.netscilit.com This multicomponent reaction typically involves the condensation of an aldehyde (in this case, 3-nitrobenzaldehyde), a β-ketoester (propyl acetoacetate), and an enamine or ammonia (B1221849) source. researchgate.netnih.gov

A common pathway for synthesizing unsymmetrical dihydropyridine esters like nitrendipine involves a two-step process. First, a Knoevenagel condensation between the aldehyde and one of the β-ketoesters is performed. The resulting intermediate is then reacted with a second, different β-ketoester and an ammonia source in a Michael addition and subsequent cyclization. researchgate.net For nitrendipine dipropyl ester, this would involve the reaction of 3-nitrobenzaldehyde (B41214) with propyl acetoacetate (B1235776) and an aminocrotonate ester.

Several modifications and optimizations to the classical Hantzsch synthesis have been developed to improve yields and purity. One patented method for producing high-purity nitrendipine highlights specific reaction conditions. google.com This process involves reacting 3-nitrobenzal ethyl acetoacetate and 3-amino methyl crotonate at a 1:1 to 1:1.1 molar ratio at a temperature of 70-75°C. google.com Following an initial reaction period, concentrated hydrochloric acid is added to the mixture while maintaining the temperature, which is then cooled to 15-20°C to complete the reaction before isolation and recrystallization. google.com This controlled process is designed to minimize the formation of ester exchange impurities. google.com

Further optimization strategies can include catalyst screening, such as using Lewis acids like zinc chloride to enhance esterification efficiency, and solvent optimization, where aprotic solvents like dimethylformamide (DMF) can stabilize intermediates.

Table 1: Optimized Reaction Conditions for Hantzsch Synthesis of Nitrendipine Analogues

| Parameter | Condition | Rationale |

| Reactant Molar Ratio | 3-nitrobenzal ethyl acetoacetate : 3-amino methyl crotonate (1 : 1-1.1) | Ensures efficient conversion of the limiting reagent. google.com |

| Reaction Temperature | 70-75°C | Provides sufficient energy for the reaction to proceed at an optimal rate. google.com |

| Catalyst | Concentrated Hydrochloric Acid | Facilitates the cyclization and dehydration steps of the reaction. google.com |

| Solvent | Absolute Ethanol (B145695) | A common and effective solvent for Hantzsch reactions. google.com |

Exploration of Novel Synthetic Approaches for Dihydropyridine Ester Formation

While the Hantzsch synthesis remains a cornerstone, research continues into novel and more efficient methods for constructing the dihydropyridine ring and its ester functionalities.

Application of Metal-Free Catalysis in Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods, leading to the exploration of metal-free catalysis. tandfonline.comnih.gov For the synthesis of dihydropyridines, several metal-free approaches have been reported. These methods often rely on organocatalysts or even catalyst-free conditions under specific solvents or energy inputs. tandfonline.comnih.govrsc.org

One such approach involves the use of thiourea (B124793) as an organocatalyst for transfer hydrogenation reactions, utilizing a Hantzsch ester as the hydrogen source under acid- and metal-free conditions. organic-chemistry.org Another reported green methodology describes the synthesis of enamino esters, key intermediates for dihydropyridines, by refluxing aliphatic or aromatic amines with β-keto esters in ethanol without any catalyst. tandfonline.com The subsequent addition of an α,β-unsaturated aldehyde leads to the formation of unsymmetrical dihydropyridine derivatives. tandfonline.com Furthermore, an eco-friendly "on-water" protocol has been developed for the catalyst-free synthesis of Hantzsch dihydropyridines from a variety of aldehydes. nih.gov

In a specific metal-free oxidative C-C coupling reaction, benzylic alcohols are used in place of aldehydes as the C4 source. researchgate.net This reaction proceeds in the presence of hydrobromic acid in dimethyl sulfoxide (B87167) (DMSO) at 75°C, offering an alternative to the traditional Hantzsch reaction. researchgate.net

Development of Stereoselective Synthetic Strategies for Chiral Dihydropyridine Esters

The C4 position of the dihydropyridine ring in unsymmetrically substituted analogues like nitrendipine is a stereocenter, meaning the molecule can exist as two enantiomers. These enantiomers often exhibit different biological activities. mdpi.comresearchgate.netscilit.com Consequently, the development of stereoselective synthetic methods to produce a single enantiomer is a major focus in medicinal chemistry. mdpi.comresearchgate.netscilit.com

Several strategies have been developed to achieve enantiopure 1,4-dihydropyridines:

Use of Chiral Auxiliaries: Optically pure auxiliaries, such as those derived from glycerol (B35011) or threitol, can be attached to one of the starting materials. nih.gov This induces diastereoselectivity in the cyclization reaction, and the auxiliary can be removed later. For instance, esterification with (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol has been used to allow for the selective crystallization of one diastereomer. nih.gov

Chiral Catalysis: Asymmetric catalysis, particularly with chiral Brønsted acids like BINOL-derived phosphoric acids, has shown promise in enantioselective Hantzsch-type reactions. mdpi.com These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Enzymatic Resolution: Enzymes, such as lipases and esterases, can be used to selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted enantiomer. mdpi.comwur.nl

Chromatographic Separation: Diastereomeric derivatives can be separated using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies for Chiral Dihydropyridines

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a reactant to direct stereochemistry. nih.gov | Can provide high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | Use of a chiral catalyst to create a stereoselective reaction environment. mdpi.com | Atom-economical and can be highly enantioselective. | Catalyst development can be challenging and expensive. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. mdpi.comwur.nl | High enantioselectivity under mild conditions. | Limited to a 50% theoretical yield for the desired enantiomer. |

| Chromatographic Separation | Physical separation of diastereomers or enantiomers. nih.gov | Applicable to a wide range of compounds. | Can be costly and time-consuming, especially on a large scale. |

Strategies for Derivatization and Analogue Synthesis of Nitrendipine Esters

Derivatization of the nitrendipine scaffold, particularly at the ester side chains, is a common strategy to create analogues with specific properties for research purposes.

Synthesis of Deuterated Analogues for Research Tracer Applications

Deuterium-labeled compounds are valuable tools in metabolic studies and as internal standards in analytical chemistry. The introduction of deuterium (B1214612) at specific positions in a molecule can alter its metabolic fate due to the kinetic isotope effect, potentially leading to a longer half-life. beilstein-journals.orgbeilstein-archives.org

The synthesis of deuterated nitrendipine analogues typically involves the use of deuterated starting materials in the Hantzsch synthesis. nih.gov For example, a deuterated 3-nitrobenzaldehyde can be condensed with the appropriate acetoacetate and aminocrotonate esters to yield a nitrendipine analogue with a deuterium atom at the C4 position of the dihydropyridine ring. nih.govgoogle.com The synthesis of [D1]-aldehydes and their use in multicomponent reactions like the Hantzsch synthesis has been demonstrated to produce deuterated 1,4-dihydropyridines with good yields and no scrambling of the deuterium label. nih.gov

Surrogate pharmacokinetic analyses have shown that deuterated analogues of dihydropyridines can exhibit prolonged metabolic stability. beilstein-journals.orgbeilstein-archives.org

Design and Creation of Novel Dihydropyridine Derivatives with Modified Ester Side Chains

Modifying the ester side chains of the dihydropyridine ring is a key strategy for exploring structure-activity relationships and developing novel derivatives. benthamdirect.commdpi.comresearchgate.net The classical Hantzsch synthesis and its modifications are well-suited for this purpose, as a wide variety of β-ketoesters can be employed. mdpi.com

For instance, to create derivatives with bulkier ester groups, ethyl or tert-butyl acetoacetates can be used in the synthesis. mdpi.com Studies have explored the effects of unsymmetrical ester substitutions on the properties of dihydropyridines, synthesizing series with different alkyl esters at the C3 and C5 positions. benthamdirect.com

Furthermore, more complex functionalities can be introduced through the ester side chains. For example, derivatives with ester groups containing additional rings or functional groups have been synthesized to probe interactions with biological targets. researchgate.netmdpi.com The two-component Hantzsch synthesis is particularly useful for creating these asymmetric 1,4-dihydropyridines, as it allows for the controlled introduction of different ester groups. mdpi.com

Advanced Preclinical Pharmacological and Mechanistic Investigations of Nitrendipine Dipropyl Ester

Molecular and Cellular Mechanism of Action in Research Models

Nitrendipine (B1678957) Dipropyl Ester, a derivative of the dihydropyridine (B1217469) calcium channel blocker nitrendipine, is a subject of research interest for its specific pharmacological properties. Its mechanism of action is centered on the modulation of voltage-gated calcium channels, which has significant implications for cellular function, particularly in excitable cells like smooth muscle and myocardial cells.

Nitrendipine Dipropyl Ester functions primarily as a blocker of L-type voltage-gated calcium channels. This inhibitory action is fundamental to its biological effects. The mechanism involves a direct interaction with the channel protein, which leads to a conformational change, or deformation, of the channel structure. drugbank.com This alteration effectively inhibits the ion-control gating mechanisms responsible for regulating the passage of calcium ions. drugbank.com

By binding to the channel, this compound prevents the influx of extracellular calcium into the cell, a critical step in many physiological processes. The compound may also interfere with the release of calcium from intracellular stores such as the sarcoplasmic reticulum. drugbank.com The dihydropyridine class of molecules, to which this ester belongs, is known to interact with specific sites on the L-type calcium channel, with a particularly high affinity for the channel's inactivated state. nih.govnih.gov This voltage-dependent interaction means the blocking action is more potent when the cell membrane is depolarized, a state that promotes channel inactivation. nih.govnih.gov

The binding sites for dihydropyridines like this compound are located on the α1 subunit of the L-type calcium channel. drugbank.com Research utilizing radiolabeled dihydropyridines allows for the characterization of these binding sites and the kinetics of the interaction. revvity.com Such studies can determine key parameters like receptor density (Bmax), dissociation constants (Kd), and inhibitor constants (Ki). revvity.com

While specific binding kinetic data for this compound is not extensively detailed in the reviewed literature, studies on closely related dihydropyridine esters provide significant insights. For instance, research on a series of nifedipine (B1678770) analogues, where the ester groups at the C3 and C5 positions were varied, demonstrated that increasing the length of the alkyl chain can enhance antagonist activity. In these studies on guinea-pig ileal smooth muscle, the n-propyl ester was found to be a highly potent analogue. researchgate.net One study identified an IC50 value of 2.66 x 10⁻⁹ M for the symmetrical di-n-propyl ester analogue of nifedipine, highlighting the potency of this structural configuration. researchgate.net In comparison, the parent compound nitrendipine showed an IC50 of 5.36 x 10⁻⁹ M in the same tissue under similar conditions. nih.gov

It is understood that the binding is reversible and stereoselective. researchgate.netnih.gov The high affinity of dihydropyridines is often associated with the inactivated state of the calcium channel, with dissociation constants (Kd) reported in the sub-nanomolar to low nanomolar range for high-affinity binding. nih.govnih.gov For example, [3H]-nitrendipine binding to microsomal fractions from guinea-pig ileal smooth muscle showed a single class of specific binding sites with a KD of 0.4 nM. nih.gov

Table 1: Inhibitory Concentration of a Nifedipine Analogue on Guinea-Pig Ileal Smooth Muscle This table presents data for a closely related dihydropyridine n-propyl ester, providing insight into the potential potency of this compound.

| Compound | Tissue | Parameter | Value |

| Nifedipine di-n-propyl ester analogue | Guinea-pig ileal smooth muscle | IC50 | 2.66 x 10⁻⁹ M |

By blocking L-type calcium channels, this compound directly modulates intracellular calcium (Ca²⁺) concentrations. In defined cellular models, such as vascular smooth muscle cells, the application of this compound leads to a significant reduction in intracellular calcium levels. This effect is a direct consequence of inhibiting the influx of extracellular Ca²⁺ that normally occurs in response to membrane depolarization. drugbank.com

The influence of this compound extends beyond simple channel blockade to affect broader calcium signaling pathways. Calcium is a ubiquitous second messenger, and by controlling its entry into the cytoplasm, the compound can impact a multitude of Ca²⁺-dependent cellular processes. mdpi.com These processes include excitation-contraction coupling, gene expression, and enzyme activation. mdpi.comcaymanchem.com

The primary consequence of reduced calcium influx in vascular smooth muscle is the inhibition of the contractile machinery, leading to vasodilation. drugbank.com This occurs because the calcium-calmodulin complex, which is necessary to activate myosin light-chain kinase and initiate contraction, cannot be formed in sufficient quantities. mdpi.com Therefore, the compound's role in broader signaling is primarily one of attenuation, dampening the cellular responses that are triggered or sustained by influx of extracellular calcium through L-type channels.

Pharmacological Effects in Non-Human Biological Systems

In vitro studies on isolated tissues and cell lines have been crucial in characterizing the pharmacological profile of this compound and related compounds. In preparations of vascular smooth muscle, the compound demonstrates potent vasodilatory effects. Studies have confirmed that it reduces the contractility of these cells by lowering intracellular calcium levels. This mechanism supports its potential utility in conditions characterized by excessive vasoconstriction.

Research on guinea pig ileal longitudinal smooth muscle has been particularly informative for understanding the structure-activity relationships of dihydropyridine esters. researchgate.net This tissue is a standard model for assessing calcium channel antagonist activity. nih.govresearchgate.netnih.gov Studies on nifedipine analogues revealed that the potency of these compounds is sensitive to the nature of the ester groups. The finding that the n-propyl ester is a highly effective antagonist in this preparation underscores the importance of this specific chemical modification. researchgate.net The interaction is shown to be dependent on the membrane potential, with increased potency observed in depolarized tissues, which is consistent with a high-affinity binding to the inactivated state of the calcium channel. nih.gov

Table 2: Summary of In Vitro Effects of this compound and Related Compounds

| Compound/Analogue | System/Model | Observed Effect | Reference |

| This compound | Vascular smooth muscle cells | Reduced intracellular calcium levels, decreased contractility, vasodilation | |

| Nifedipine di-n-propyl ester analogue | Guinea-pig ileal longitudinal smooth muscle | Potent antagonist activity (IC50 = 2.66 x 10⁻⁹ M) | researchgate.net |

| Nitrendipine (parent compound) | Guinea-pig ileal longitudinal smooth muscle | Inhibition of contraction (IC50 = 5.36 x 10⁻⁹ M at 5mM K⁺) | nih.gov |

| Nitrendipine (parent compound) | Neuroblastoma x glioma hybrid cells | Inhibition of high K⁺-induced intracellular Ca²⁺ transient | nih.gov |

Preclinical Evaluation of Vasodilatory Efficacy in Animal Models

Preclinical studies in animal models have demonstrated the dose-dependent vasodilatory effects of this compound. Research indicates that the dipropyl ester modification enhances the compound's bioavailability and half-life compared to the parent compound, nitrendipine. This modification allows for sustained therapeutic effects. In hypertensive rat models, nitrendipine and its ester derivatives have been shown to significantly reduce blood pressure.

A study on hypertensive rats revealed that Nitrendipine Propyl Ester (NPE), a related compound, effectively lowered systolic blood pressure in a dose-dependent manner, supporting its potential as an antihypertensive agent. While specific data for the dipropyl ester was not isolated in this particular study, the findings suggest similar mechanisms of action may apply. The vasodilatory effect of dihydropyridine calcium channel blockers like this compound is achieved by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This leads to the dilation of coronary and systemic arteries, a decrease in total peripheral resistance, and reduced systemic blood pressure.

Assessment in Animal Models of Cardiovascular System Function

The assessment of this compound in animal models of cardiovascular system function is crucial for understanding its therapeutic potential. While direct studies on this compound are limited, research on related dihydropyridine compounds provides valuable insights. These compounds are known to differ in their cardiovascular actions despite sharing a common mechanism of blocking Ca2+ channels. nih.gov

Invasive techniques like pressure-volume (PV) loop measurements are considered the standard for comprehensively assessing cardiac function in animal models, as they can detect subtle alterations in left ventricular function. mdpi.com Such detailed functional characterization is essential for translating preclinical findings to potential human applications. For instance, studies on the common marmoset have highlighted its potential as a suitable animal model for investigating heart diseases due to similarities with the human cardiovascular system. mdpi.com

Research on nitrendipine has shown that it binds to both "high-affinity" and "low-affinity" receptors in cardiac and smooth muscle membranes, which may correspond to different functional states of the Ca2+ channel. nih.gov The low-affinity receptor is thought to be particularly relevant to the physiological effects of dihydropyridines on cardiac muscle. nih.gov Understanding these receptor interactions is key to clarifying the discrepancies between the pharmacological properties and physiological effects of these drugs. nih.gov

Investigations into Intervascular and Stimulus Selectivity in Isolated Arteries

Investigations into the intervascular and stimulus selectivity of nitrendipine and its derivatives have been conducted in isolated porcine arteries. nih.govnih.gov These studies reveal that dihydropyridine-type calcium entry blockers exhibit varying vasodilator potency depending on the arterial tissue (intervascular selectivity) and the stimulus used to induce contraction (stimulus selectivity). nih.govnih.gov

In one study, the vascular activity of nitrendipine and six of its 3-ester side chain derivatives was examined in isolated coronary, ulnar, and basilar arteries precontracted with either potassium chloride (KCl) or prostaglandin (B15479496) F2 alpha (PGF2α). nih.govnih.gov When precontracted with KCl, all the dihydropyridines showed a slight preferential action on coronary arteries. nih.govnih.gov However, precontraction with PGF2α led to a pronounced preferential action in the basilar arteries. nih.govnih.gov The ulnar arteries were consistently the least sensitive. nih.govnih.gov

The structure of the ester side chains was found to influence the activity of these compounds. nih.govnih.gov A limited extension of the 3-ester side chain up to an isopropyl-group resulted in a significant increase in the ratios of the half-maximal active concentrations required for vasorelaxation after precontraction with PGF2α compared to KCl. nih.govnih.gov This suggests that the degree of stimulus selectivity may depend on the specific structure of the dihydropyridine. nih.govnih.gov

These findings suggest that the shift in intervascular selectivity observed after precontraction with PGF2α is likely due to different contractile mechanisms in the various vessel types studied. nih.govnih.gov

Investigative Studies on Long-Term Cellular Responses

Preclinical Research on Compound Influence on Cell Proliferation and Apoptosis Modulation

The influence of dihydropyridine calcium channel blockers on cell proliferation and apoptosis is a complex area of research. Calcium is a vital intracellular signal for both of these processes. researchgate.net While some studies have suggested that calcium channel blockers may inhibit cell proliferation, their effect on apoptosis is less consistent, with outcomes varying depending on the cell type. researchgate.netnih.gov

Preclinical evidence from rodent carcinogenicity studies on several dihydropyridine calcium channel blockers, including nifedipine, nimodipine, nisoldipine, and nitrendipine, has not indicated a carcinogenic potential for these compounds. researchgate.net In fact, some dihydropyridine derivatives have demonstrated protective effects against DNA damage in living cells. researchgate.net

However, other research has indicated that nifedipine can promote the proliferation and migration of certain breast cancer cells in vitro. researchgate.net It is important to note that these effects can be cell-type specific and may involve different signaling pathways. researchgate.net For example, the effects of nifedipine on MCF-7 breast cancer cells were found to be mediated by the protein kinase B-endothelial constitutive nitric oxide synthase-nitric oxide axis, while in MDA-MB-231 cells, the extracellular signal-regulated kinase pathway was activated. researchgate.net

The modulation of intracellular calcium levels is a key mechanism by which some anti-cancer drugs induce apoptosis. nih.gov Therefore, understanding the intricate role of compounds like this compound in calcium signaling is crucial for evaluating their long-term cellular effects. Further research is needed to fully elucidate the influence of this compound on cell proliferation and apoptosis in various cell types and under different conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Calcium Channel Affinity and Potency

The affinity and potency of dihydropyridine (B1217469) derivatives for the L-type calcium channel are governed by a combination of structural features. The core 1,4-dihydropyridine (B1200194) ring, the substituted aryl ring at the C4 position, and the ester groups at the C3 and C5 positions are all critical for optimal activity. researchgate.net The conformation of the DHP ring, which typically adopts a flattened boat-like structure, allows for the pseudoaxial orientation of the C4-aryl ring, a key feature for receptor binding. nih.gov

For nitrendipine (B1678957) and its analogues, the presence of a substituted phenyl ring at the C4 position is a fundamental requirement for high affinity. researchgate.net The nature and position of the substituent on this aryl ring significantly modulate the compound's activity. In the case of nitrendipine, the 3-nitro group is a key contributor to its potent calcium channel blocking effects.

The ester groups at the C3 and C5 positions also play a crucial role in determining the affinity and potency. researchgate.net The size, shape, and lipophilicity of these ester groups can influence how the molecule fits into the binding pocket of the calcium channel. The dipropyl ester modification in Nitrendipine Dipropyl Ester represents a specific alteration aimed at exploring these structure-activity relationships.

Impact of Ester Group Modifications on Biological Activity and Selectivity

Modification of the ester groups at the C3 and C5 positions of the dihydropyridine ring is a well-established strategy for fine-tuning the biological activity and selectivity of these compounds. benthamdirect.comnih.gov Studies on various nifedipine (B1678770) analogues have demonstrated that the nature of the ester substituent significantly impacts potency and tissue selectivity. nih.gov For instance, increasing the length of the hydrocarbon chain of the esters can influence activity, though bulky groups may interfere with the necessary hydrophobic interactions within the receptor binding site. nih.gov

In the context of this compound, the replacement of the ethyl and methyl esters of nitrendipine with two propyl groups would be expected to alter its lipophilicity and potentially its pharmacokinetic profile. The increased alkyl chain length could enhance its membrane partitioning, which may influence its access to the binding site on the calcium channel.

Influence of Aryl Group Substitution on Receptor Binding Characteristics

The substituent on the aryl ring at the C4 position of the dihydropyridine scaffold is a critical determinant of receptor binding and pharmacological activity. nih.gov For optimal activity, an aryl group at this position is considered essential. researchgate.net The position and electronic nature of the substituents on this phenyl ring significantly affect the binding affinity. researchgate.net

In nitrendipine, the 3-nitro substitution on the phenyl ring is a key feature contributing to its high potency. Structure-activity relationship studies have shown that ortho or meta substitutions on the phenyl ring generally lead to greater in vitro potency. nih.gov Electron-withdrawing groups on the phenyl ring are often associated with increased activity. researchgate.net

While the primary focus of this article is on the dipropyl ester modification, it is important to recognize that the 3-nitrophenyl group of the parent nitrendipine structure is a crucial component for its interaction with the dihydropyridine receptor. The combination of this specific aryl substitution with the dipropyl ester groups at the C3 and C5 positions would collectively define the receptor binding characteristics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For dihydropyridine calcium channel blockers, QSAR studies have been instrumental in understanding the structural requirements for their pharmacological effects. researchgate.netdergipark.org.tr These models can help predict the activity of novel compounds and guide the design of more potent and selective analogues. nih.gov

QSAR models for 1,4-dihydropyridines often incorporate various physicochemical descriptors, such as lipophilicity, electronic properties, and steric parameters. nih.gov These studies have confirmed the importance of the substitution pattern at the C3, C4, and C5 positions of the dihydropyridine ring in influencing potency and tissue selectivity. nih.gov Three-dimensional QSAR (3D-QSAR) models have further elucidated the influence of factors like lipophilicity and the bulkiness of substituents at the C3 and C5 positions. nih.gov

Stereochemical Aspects and Enantiomeric Activity Profiles of Dihydropyridines

Most 1,4-dihydropyridine calcium channel blockers, with the exception of nifedipine, possess a chiral center at the C4 position of the dihydropyridine ring. nih.govnih.gov This chirality leads to the existence of enantiomers, which often exhibit significant differences in their pharmacological activity. nih.govmdpi.com For many dihydropyridines, the calcium channel blocking activity resides predominantly in one enantiomer. researchgate.net

For instance, the S-enantiomer of many nitrendipine analogues is reported to be the more active isomer. researchgate.net The stereoselectivity of action underscores the specific three-dimensional requirements of the dihydropyridine binding site on the L-type calcium channel. The differential activity of enantiomers can also extend to their pharmacokinetic properties, with stereoselective absorption, distribution, metabolism, and excretion being observed for several dihydropyridines. nih.gov

This compound, having a substituted C4-aryl ring, is a chiral molecule. Therefore, it exists as a pair of enantiomers. Based on the established trends for other dihydropyridines, it is highly probable that the two enantiomers of this compound would display different potencies as calcium channel blockers.

Preclinical Pharmacokinetic Property Enhancement through Targeted Structural Modification

Targeted structural modifications are a key strategy for improving the pharmacokinetic properties of drug candidates. researchgate.net For dihydropyridine calcium channel blockers, issues such as poor bioavailability due to first-pass metabolism have driven the development of new analogues with improved pharmacokinetic profiles. researchgate.net

Alterations to the ester groups at the C3 and C5 positions can influence a compound's lipophilicity, which in turn can affect its absorption, distribution, and metabolic stability. nih.gov The goal of such modifications is often to enhance oral bioavailability and prolong the duration of action. The development of amlodipine (B1666008), with its longer half-life, is a prime example of how structural modifications can lead to an improved pharmacokinetic profile. researchgate.net

The introduction of dipropyl ester groups in this compound would be expected to increase its lipophilicity compared to nitrendipine. This change could potentially lead to altered pharmacokinetic properties, such as increased absorption or a different metabolic pathway. Preclinical studies would be necessary to fully characterize the impact of this structural modification on the pharmacokinetic profile of the compound.

Analytical Methodologies for Research and Characterization of Nitrendipine Dipropyl Ester

Chromatographic Techniques for Compound Purity and Analytical Quantification

Chromatography is the cornerstone for separating Nitrendipine (B1678957) Dipropyl Ester from impurities, starting materials, and by-products. Techniques such as HPLC, GC, and TLC are routinely employed from synthesis monitoring through to final product quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity and quantitative analysis of Nitrendipine Dipropyl Ester. Its suitability stems from the compound's non-volatile and thermally labile nature. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method development for this compound typically involves optimizing separation on a C18 or RP-18 column. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, with the pH adjusted to ensure sharp peak shapes; a pH of 3 is often effective. researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength where the dihydropyridine (B1217469) chromophore exhibits strong absorbance, typically around 238 nm. researchgate.netnih.gov

Validation of an HPLC method is critical to ensure its reliability and is performed according to ICH guidelines. innovareacademics.in Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). innovareacademics.inderpharmachemica.com For related dihydropyridines, methods have been validated showing high linearity (r ≥ 0.999), good reproducibility (RSD 0.8–1.4%), and excellent recovery (99.8–102.3%). researchgate.netnih.gov Such validated methods are essential for the reliable quantification of the compound and its potential impurities. researchgate.net

Table 1: Typical HPLC Method Parameters for Dihydropyridine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol:Water (70:30) or Acetonitrile:Water mixtures researchgate.netnih.gov |

| pH | Adjusted to ~3.0 with orthophosphoric acid derpharmachemica.comiomcworld.org |

| Flow Rate | 1.0 - 1.5 mL/min derpharmachemica.com |

| Detection | UV at 235-238 nm researchgate.netderpharmachemica.com |

| Internal Standard | Felodipine (for plasma analysis) nih.gov |

While HPLC is the primary tool for analyzing the main compound, Gas Chromatography (GC) is valuable for assessing volatile components associated with this compound. This includes the analysis of residual solvents from the synthesis and purification process or the detection of volatile impurities. The compound itself is generally considered non-volatile and may require derivatization for GC analysis, a technique used for other dihydropyridines. oup.comjst.go.jp

A typical GC analysis would employ a capillary column with a stationary phase suitable for polar analytes, coupled with a Flame Ionization Detector (FID) for quantification of solvents or a Mass Spectrometer (MS) for identification. GC-MS provides a powerful tool for identifying unknown volatile impurities by comparing their mass spectra to library databases. researchgate.netrestek.com Method development would focus on optimizing the temperature program to ensure adequate separation of all volatile components from the solvent front and each other.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively during the synthesis of this compound. Its primary application is in monitoring the progress of chemical reactions by spotting the reaction mixture alongside starting materials on a TLC plate. google.com This allows for a quick qualitative assessment of the consumption of reactants and the formation of the product.

For dihydropyridine compounds, silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. researchgate.netakjournals.com A non-polar mobile phase, such as a mixture of n-hexane, ethyl acetate (B1210297), and acetone (B3395972) (e.g., 6:3:2 v/v) or petroleum ether and ethyl acetate (e.g., 3:1 v/v), is often employed to achieve good separation. google.comresearchgate.net Visualization of the separated spots is typically achieved under UV light (254 nm or 366 nm), where the dihydropyridine ring is fluorescent. derpharmachemica.comresearchgate.net TLC can also be used as a preliminary check for purity and to identify the presence of major impurities.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular architecture, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their chemical environment. For this compound, characteristic signals would include the N-H proton of the dihydropyridine ring, aromatic protons of the nitrophenyl group, the methine proton at the C4 position, and distinct signals for the methyl and propyl ester groups. jrespharm.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the ester groups, carbons of the aromatic ring, and the aliphatic carbons of the dihydropyridine ring and the propyl chains. rsc.org The chemical shifts are highly indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (Dihydropyridine) | ~8.0 - 9.0 (s, 1H) | - |

| Aromatic-H | ~7.4 - 8.2 (m, 4H) | ~122 - 149 |

| C4-H | ~5.0 (s, 1H) | ~39 - 40 |

| Ester -OCH₂- | ~3.9 - 4.1 (t, 4H) | ~65 - 67 |

| Ester -CH₂- | ~1.5 - 1.7 (m, 4H) | ~21 - 23 |

| Ester -CH₃ | ~0.8 - 1.0 (t, 6H) | ~10 - 11 |

| Ring C-CH₃ | ~2.3 (s, 6H) | ~19 - 20 |

| Ring C=C | - | ~102 - 104 |

| Ring C=C-N | - | ~145 - 147 |

| Ester C=O | - | ~167 - 168 |

Note: Predicted values are based on data for analogous dihydropyridine structures. jrespharm.comrsc.orgtandfonline.com s=singlet, t=triplet, m=multiplet.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorptions for this compound include a sharp band for the N-H stretch of the dihydropyridine ring, strong absorptions for the C=O stretch of the ester groups, and distinct bands for the C-O ester linkages. jrespharm.comgoogle.com Additionally, the presence of the nitro group (NO₂) is confirmed by its characteristic symmetric and asymmetric stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Dihydropyridine) | Stretch | 3300 - 3400 jrespharm.com |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1680 - 1710 google.com |

| C=C (Ring) | Stretch | 1640 - 1660 |

| NO₂ (Nitro group) | Asymmetric & Symmetric Stretch | 1510 - 1540 & 1340 - 1360 google.com |

| C-O (Ester) | Stretch | 1200 - 1220 google.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry stands as a cornerstone technique for the structural elucidation of this compound. It provides definitive confirmation of the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: The chemical formula for this compound is C₂₁H₂₆N₂O₆. fda.govnih.gov This corresponds to a calculated molecular weight of approximately 402.4 g/mol . fda.govnih.gov Mass spectrometry analysis will ideally show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to this mass, thereby confirming the identity of the compound. For instance, in a typical mass spectrum, a peak at m/z 402 would strongly indicate the presence of the intact molecule.

Fragmentation Pattern Analysis: The fragmentation of this compound under mass spectrometry provides a unique fingerprint that aids in its structural confirmation. While the specific fragmentation is dependent on the ionization technique used (e.g., Electron Impact [EI] or Electrospray Ionization [ESI]), general fragmentation pathways for esters can be predicted. whitman.edu Hard ionization techniques like EI tend to cause more extensive fragmentation. acdlabs.com

Key expected fragments for this compound would arise from the cleavage of the propyl ester groups. The loss of a propyl group (C₃H₇) would result in a fragment with a mass difference of 43 amu. The loss of a propoxy group (OC₃H₇) would lead to a mass difference of 59 amu. Another characteristic fragmentation pathway for esters is the McLafferty rearrangement, which can also produce distinct fragment ions. whitman.edu The presence of the nitro-substituted phenyl ring also contributes to the fragmentation pattern. Analysis of these fragments allows researchers to piece together the molecule's structure, confirming the presence and location of the dipropyl ester and other functional groups.

A related compound, Nitrendipine, and its major metabolite, dehydronitrendipine, have been successfully analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the utility of this technique for quantifying related structures in biological matrices. nih.gov

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₆ | fda.govnih.gov |

| Molecular Weight | ~402.4 g/mol | fda.govnih.gov |

| IUPAC Name | dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | nih.gov |

| CAS Number | 77888-05-2 | nih.gov |

UV-Vis Spectroscopy for Concentration Determination and Stability Monitoring in Solution

UV-Vis spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds in solution. mt.comlibretexts.org It is particularly useful for determining the concentration of this compound and for monitoring its stability over time.

Concentration Determination: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net To determine the concentration of this compound, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength (λmax), which is the wavelength of maximum absorbance. For nitrendipine, a structurally similar compound, UV spectroscopy has been employed for its estimation. nih.govjournaljpri.com A novel UV-spectroscopic method was developed for the simultaneous estimation of Nitrendipine and Hydrochlorothiazide, utilizing an isoabsorptive point at 282 nm. journaljpri.com This indicates that the dihydropyridine structure possesses strong UV absorbance. The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is valued for its simplicity, speed, and good repeatability. dissolutiontech.com

Stability Monitoring: UV-Vis spectroscopy is also an effective tool for monitoring the stability of this compound in solution under various conditions. researchgate.net By periodically measuring the absorbance of a solution stored under specific conditions (e.g., different pH, temperature, or light exposure), any degradation of the compound can be tracked. A decrease in the absorbance at the λmax over time would indicate a reduction in the concentration of the parent compound, suggesting degradation. The appearance of new absorption bands could indicate the formation of degradation products. For example, studies on the parent compound, nitrendipine, have used UV spectroscopy to monitor its degradation, which was found to be faster in acidic medium compared to alkaline medium. nih.gov

Advanced Physicochemical Characterization Methods for Research Formulations

The development of effective drug delivery systems for compounds like this compound requires a thorough understanding of their physicochemical properties within a formulation.

Stability Studies under Controlled Environmental Conditions (pH, Temperature) for Research Batches

The stability of a pharmaceutical compound is a critical factor that influences its efficacy and shelf-life. paho.org For research batches of this compound formulations, it is essential to conduct stability studies under controlled environmental conditions.

Influence of pH: The pH of the surrounding medium can significantly impact the stability of ester-containing compounds, which are susceptible to hydrolysis. Stability studies for this compound would involve preparing solutions or suspensions at various pH values (e.g., acidic, neutral, and alkaline) and storing them at a constant temperature. For the related compound nitrendipine, degradation has been shown to be faster in acidic (0.1 N hydrochloric acid) conditions compared to alkaline (0.1 N sodium hydroxide) conditions at elevated temperatures. nih.gov Samples would be withdrawn at predetermined time intervals and analyzed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the intact compound and detect the formation of any degradation products.

Influence of Temperature: Temperature is another critical factor that can accelerate the degradation of chemical compounds. europa.eu Accelerated stability studies are often performed at elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict the long-term stability at room temperature or refrigerated conditions. Research on nitrendipine oral suspensions has demonstrated their chemical stability for at least 90 days when stored at room temperature. researchgate.net The data obtained from these temperature-stressed studies can be used to determine the degradation kinetics and estimate the shelf-life of the formulation.

| Condition | Observation for Nitrendipine (related compound) | Source |

| Acidic (0.1 N HCl, 100°C) | Faster degradation | nih.gov |

| Alkaline (0.1 N NaOH, 100°C) | Slower degradation compared to acidic conditions | nih.gov |

| Room Temperature (in oral suspension) | Stable for at least 90 days | researchgate.net |

Characterization of Porous Texture and In Vitro Drug Release from Experimental Delivery Systems (e.g., Solid Lipid Nanoparticles)

Solid lipid nanoparticles (SLNs) are a promising drug delivery system for improving the oral bioavailability of poorly soluble drugs like nitrendipine. nih.govcapes.gov.br Characterizing the properties of this compound-loaded SLNs is crucial for understanding their performance.

Characterization of Porous Texture: While "porous texture" is not a term typically used for SLNs, the characterization of the nanoparticle structure and the state of the encapsulated drug is vital. Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are employed to investigate the crystallinity of the drug within the lipid matrix. nih.gov For nitrendipine-loaded SLNs, these analyses have revealed that the drug is dispersed in an amorphous state, which can influence its release characteristics. nih.govresearchgate.net

In Vitro and Preclinical Metabolism Studies of Nitrendipine Dipropyl Ester

Identification of Metabolic Pathways in Animal Models (e.g., Rat, Dog, Mouse)

While specific metabolic studies on Nitrendipine (B1678957) Dipropyl Ester in common preclinical animal models such as the rat, dog, and mouse are not extensively detailed in publicly available literature, the metabolic pathways can be inferred from studies on the parent compound, nitrendipine, and other structurally related dihydropyridine (B1217469) calcium channel blockers. nih.gov The primary purpose of the dipropyl ester modification is often to enhance pharmacokinetic properties like bioavailability and half-life.

In animal models, dihydropyridines typically undergo extensive first-pass metabolism in the liver. Key metabolic reactions observed for compounds in this class include oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, a process known as dehydrogenation. nih.gov Additionally, ester hydrolysis and oxidative reactions at various positions on the molecule are common pathways. nih.gov Studies using rat liver microsomes on related esters have demonstrated that cytochrome P-450 enzymes are responsible for catalyzing oxidative cleavage of the ester groups. nih.gov Therefore, it is anticipated that in rats, dogs, and mice, Nitrendipine Dipropyl Ester would be metabolized through a combination of these pathways, leading to the formation of the corresponding pyridine derivative, mono- and di-carboxylic acids, and hydroxylated metabolites.

In Vitro Metabolism Using Subcellular and Cellular Fractions (e.g., Human Liver Microsomes, Hepatocytes, S9 Fractions)

In vitro metabolism studies are crucial for predicting human metabolic pathways and are typically conducted using various liver-derived preparations. nih.gov Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a primary tool for investigating Phase I metabolic reactions. nih.govamegroups.cn For this compound, incubation with human liver microsomes in the presence of the necessary cofactor NADPH is expected to show rapid metabolism. scielo.br Studies on similar dihydropyridines like nifedipine (B1678770) and cilnidipine (B1669028) have shown that CYP3A4 and CYP3A5 are the major isoforms involved in their biotransformation in human liver microsomes. amegroups.cnnih.gov

Hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes, provide a more complete picture of drug metabolism. In addition to the oxidative pathways seen in microsomes, hepatocytes can perform conjugation reactions, such as glucuronidation. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can also be utilized. The cytosolic fraction contains enzymes like sulfotransferases and some esterases, which could contribute to the metabolism of this compound. bioivt.com Esterases, present in both microsomes and cytosol, are particularly relevant as they can directly hydrolyze the propyl ester groups of the parent compound. bioivt.com

Table 1: Summary of In Vitro Metabolism Systems

| In Vitro System | Cellular Components | Key Enzymes Present | Relevant Cofactors | Typical Reactions Studied for this compound |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Vesicles of endoplasmic reticulum | Cytochrome P450s (CYPs), Flavin-monooxygenases (FMOs), Uridine diphosphate-glucuronosyltransferases (UGTs), some esterases | NADPH (for CYPs, FMOs), UDPGA (for UGTs) | Dehydrogenation, Hydroxylation, Oxidative Ester Cleavage, Glucuronidation. amegroups.cnnih.govbioivt.com |

| Hepatocytes | Intact liver cells | Full complement of hepatic drug-metabolizing enzymes (Phase I and II) | Endogenously supplied | All potential metabolic pathways, including conjugation. nih.gov |

| S9 Fraction | Mixture of microsomes and cytosol | CYPs, UGTs, Sulfotransferases (SULTs), Aldehyde Oxidase (AO), Esterases | NADPH, UDPGA, PAPS | Comprehensive Phase I and Phase II metabolism. bioivt.com |

| Cytosol | Soluble component of the cell | SULTs, N-acetyltransferases (NATs), Aldehyde Oxidase (AO), some esterases | PAPS (for SULTs), Acetyl-CoA (for NATs) | Sulfation, N-acetylation, hydrolysis by cytosolic esterases. bioivt.com |

Advanced Analytical Techniques for Metabolite Identification (e.g., LC-MS/MS, GC-MS)

The identification and structural elucidation of metabolites are accomplished using sophisticated analytical techniques, with mass spectrometry being the cornerstone. criver.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the foremost technique for metabolite profiling in biological matrices. criver.com Its high sensitivity and selectivity allow for the detection and quantification of low-concentration metabolites directly from complex samples like plasma or microsomal incubates. nih.govnih.gov For this compound and its metabolites, a method using a C18 reversed-phase column coupled with a triple quadrupole mass spectrometer would be typical. nih.govnih.gov Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is effective for ionizing dihydropyridine compounds. nih.govnih.gov The instrument is operated in selected reaction monitoring (SRM) mode for quantification or in full scan and product ion scan modes for structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though often requiring chemical derivatization of the analytes to increase their volatility and thermal stability. mdpi.com Metabolites containing polar functional groups, such as the carboxylic acids resulting from ester hydrolysis or hydroxylated metabolites, would need to be derivatized, for example, through trimethylsilylation. mdpi.com While less common for routine drug metabolite quantification than LC-MS/MS, GC-MS can provide excellent chromatographic resolution and characteristic fragmentation patterns that aid in structural confirmation. researchgate.netnih.gov

Table 2: Comparison of Analytical Techniques for Metabolite Identification

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds in liquid phase based on polarity, followed by mass analysis. | Separates volatile compounds in gas phase based on boiling point, followed by mass analysis. |

| Sample Requirement | Samples are typically in liquid form; minimal preparation (e.g., protein precipitation) may be needed. nih.gov | Samples must be volatile and thermally stable; often requires derivatization for polar metabolites. mdpi.com |

| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules. chromatographyonline.com | Best suited for volatile and semi-volatile compounds. |

| Sensitivity | Generally offers very high sensitivity and selectivity, especially in SRM mode. nih.gov | High sensitivity, but can be limited by derivatization efficiency and matrix effects. mdpi.com |

| Primary Use for this compound | Primary tool for quantification and identification of the parent drug and its metabolites in biological fluids. criver.comnih.gov | Used for confirmation of structure, particularly for smaller, more volatile metabolites after derivatization. nih.gov |

Enzymatic Biotransformation Mechanisms (e.g., Dehydrogenation, Oxidative Ester Cleavage, Hydroxylation, Glucuronidation)

The biotransformation of this compound is expected to proceed via several key enzymatic reactions, consistent with other dihydropyridine esters.

Dehydrogenation: This is a hallmark metabolic pathway for the 1,4-dihydropyridine (B1200194) ring system. amegroups.cn It involves the cytochrome P450-mediated oxidation of the dihydropyridine ring to the more stable aromatic pyridine ring. This results in the formation of the dehydrothis compound metabolite, which is often a major circulating metabolite for drugs in this class. nih.govnih.gov

Oxidative Ester Cleavage: The propyl ester groups are susceptible to oxidative cleavage, a reaction also catalyzed by CYP450 enzymes. nih.govnih.gov The mechanism involves the hydroxylation of the carbon atom adjacent to the ester oxygen (the α-carbon of the propyl group), forming an unstable hemiacetal-like intermediate that spontaneously decomposes to yield the corresponding carboxylic acid and propanal. nih.gov This can occur at one or both ester positions, leading to mono- and di-acid metabolites.

Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the molecule, including the methyl groups on the dihydropyridine ring or on the propyl ester side chains at positions other than the α-carbon. mdpi.com

Glucuronidation: This is a major Phase II conjugation reaction where UGT enzymes transfer a glucuronic acid moiety to a suitable functional group, such as a hydroxyl group formed during Phase I metabolism. bioivt.com This process increases the water solubility of the metabolite, facilitating its excretion.

Table 3: Major Biotransformation Pathways of Dihydropyridine Esters

| Reaction Type | Enzyme Family | Description | Expected Metabolite of this compound |

|---|---|---|---|

| Dehydrogenation | Cytochrome P450 (e.g., CYP3A4) | Oxidation of the dihydropyridine ring to a pyridine ring. amegroups.cn | Dehydrothis compound |

| Oxidative Ester Cleavage | Cytochrome P450 | Hydroxylation of the ester alkyl chain leading to ester bond cleavage. nih.govnih.gov | Mono- and di-carboxylic acid metabolites |

| Ester Hydrolysis | Esterases | Direct hydrolysis of the ester bond by carboxylesterases. bioivt.com | Mono- and di-carboxylic acid metabolites |

| Hydroxylation | Cytochrome P450 | Addition of a hydroxyl (-OH) group to the molecule. mdpi.com | Hydroxylated parent drug or metabolites |

| Glucuronidation | UGTs | Conjugation of a glucuronic acid moiety to a hydroxyl group. bioivt.com | Glucuronide conjugates of hydroxylated metabolites |

Application of In Silico Prediction Tools for Metabolic Transformations

In modern drug discovery, computational (in silico) models are increasingly used to predict the metabolic fate of new chemical entities before extensive laboratory work is undertaken. researchgate.net These tools can save significant time and resources by focusing experimental efforts. nih.gov

For this compound, various in silico approaches can be applied:

Site of Metabolism (SOM) Prediction: Software programs can predict which atoms in the molecule are most likely to be metabolized by enzymes like CYPs. researchgate.net These predictions are based on factors like atomic reactivity, accessibility to the enzyme's active site, and models built from large datasets of known metabolic reactions.

Metabolite Prediction: More advanced systems can predict the structures of likely metabolites resulting from common biotransformation reactions (e.g., oxidation, hydrolysis, conjugation). researchgate.net

Metabolic Stability Prediction: In silico models can estimate a compound's intrinsic clearance or half-life in systems like human liver microsomes, helping to flag compounds that may be metabolized too quickly or too slowly. way2drug.com

Enzyme Interaction Models: Docking simulations can model the binding of this compound to the active sites of specific CYP450 isoforms, helping to predict which enzymes are primarily responsible for its metabolism.

These predictive tools, while not replacing experimental data, are invaluable for guiding metabolite identification studies, anticipating potential drug-drug interactions, and aiding in the design of new analogues with improved metabolic profiles. researchgate.netnih.gov

Table 4: Examples of In Silico Tools in Metabolism Prediction

| Tool Category | Application | Example Software/Web Server | Relevance to this compound |

|---|---|---|---|

| Site of Metabolism (SOM) Prediction | Identifies the most probable atoms for metabolic attack. researchgate.net | RS-WebPredictor, SMARTCyp | Predicts likely sites of hydroxylation and dehydrogenation. |

| Metabolite Structure Prediction | Generates potential structures of Phase I and Phase II metabolites. | Meteor Nexus, MetaTox | Predicts structures of pyridine, carboxylic acid, and conjugated metabolites. |

| Metabolic Stability/Clearance Prediction | Estimates metabolic lability (e.g., half-life, intrinsic clearance). way2drug.com | MetaStab-Analyzer, ADMET Predictor | Provides an early estimate of the compound's metabolic rate. way2drug.com |

| Docking and Molecular Modeling | Simulates binding to metabolizing enzymes (e.g., CYPs). researchgate.net | GOLD, AutoDock | Helps identify which CYP isoforms (e.g., CYP3A4) are likely involved in metabolism. |

Computational and Theoretical Chemistry Applications to Nitrendipine Dipropyl Ester Research

Molecular Modeling and Conformational Analysis (e.g., PM3, Density Functional Theory)

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of Nitrendipine (B1678957) Dipropyl Ester, which is critical for its biological activity. Computational methods such as the semi-empirical PM3 (Parameterized Model 3) and the more rigorous Density Functional Theory (DFT) are employed to determine the molecule's preferred conformations.

Research on analogous 1,4-dihydropyridine (B1200194) structures reveals significant findings applicable to Nitrendipine Dipropyl Ester. researchgate.netresearchgate.net Studies using both PM3 and DFT methods have consistently shown that the central 1,4-dihydropyridine ring adopts a non-planar, boat-like conformation. researchgate.netresearchgate.net However, the degree of this puckering can vary depending on the computational method used. DFT calculations tend to predict a "perfect flattened-boat conformation" for these molecules. researchgate.net In contrast, the PM3 method suggests that a significant portion of these compounds may exhibit conformations that deviate more substantially from planarity. researchgate.net The orientation of the substituent groups, such as the ester groups in this compound, is also a key focus of these analyses, as their spatial arrangement heavily influences receptor binding. researchgate.net

| Computational Method | Key Findings on Ring Conformation | Planarity Observations | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicts a perfect flattened-boat conformation for the 1,4-dihydropyridine ring. | Shows a high degree of planarity in the boat-like structure. | researchgate.net |

| PM3 (Parameterized Model 3) | Confirms a general boat-like conformation for the 1,4-dihydropyridine ring. | Indicates that nearly 54% of the studied molecules deviate significantly from planarity. | researchgate.net |

Molecular Dynamics Simulations in Ligand-Receptor Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. mdpi.com In the context of this compound, MD simulations are used to explore the intricate and time-dependent interactions between the drug molecule (ligand) and its biological target, the L-type calcium channel (receptor). mdpi.comuu.nl

By simulating the ligand-receptor complex within a realistic, solvated environment, MD provides critical insights into the stability of the binding pose and any conformational changes that occur in both the ligand and the receptor upon binding. mdpi.com These simulations can reveal the specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex and contribute to the binding mechanism. mdpi.comnih.gov This dynamic picture is essential for understanding how this compound recognizes and binds to its receptor, a process that static models like docking cannot fully capture. mdpi.comuu.nl

| Application | Description | Insights Gained | Source |

|---|---|---|---|

| Binding Stability | Simulates the ligand-receptor complex over time to assess the stability of the predicted binding pose. | Determines if critical ligand-protein interactions are maintained throughout the simulation. | uu.nl |

| Conformational Changes | Analyzes the flexibility of the protein and ligand, showing how their shapes adapt to each other. | Provides information on the dynamic character of the target, which is crucial for drug design. | mdpi.comuu.nl |

| Interaction Analysis | Characterizes the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) involved in binding. | Sheds light on the binding mechanism and the key residues responsible for ligand recognition. | mdpi.comnih.gov |

| Binding Energetics | Used in methods like MM-PBSA to calculate the binding free energy of the complex. | Estimates the strength of the ligand-receptor interaction. | researchgate.net |

Prediction of Pharmacological Activity and Binding Affinity through Computational Approaches

Predicting the binding affinity of a drug to its target is a cornerstone of computational drug discovery, as it correlates with therapeutic efficacy. ijritcc.org For this compound, computational models offer an efficient way to estimate its binding strength to the calcium channel, complementing traditional experimental methods. ijritcc.org The parent compound, nitrendipine, is known to bind with very high affinity to the inactivated state of the Ca2+ channel, with an experimentally determined dissociation constant (Kd) of 0.36 nM. nih.gov

Computational approaches to predict binding affinity are broadly categorized into structure-based and ligand-based methods. ijritcc.org

Structure-based methods , such as molecular docking and MD simulations, utilize the 3D structure of the target receptor to predict how a ligand will bind and the strength of this interaction. ijritcc.org

Ligand-based methods , including Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling, correlate the chemical features of a series of molecules with their known binding affinities to make predictions for new compounds. ijritcc.org

More recently, advanced machine learning and deep learning algorithms have emerged as powerful tools, capable of predicting binding affinity using only the sequence information of the drug and target, and have shown potential to outperform classical scoring functions. nih.govscienceopen.com

| Approach | Methodology | Information Required | Source |

|---|---|---|---|

| Structure-Based Modeling | Uses molecular docking and molecular dynamics simulations to model the ligand-target complex. | 3D structure of the target protein. | ijritcc.org |

| Ligand-Based Modeling | Employs QSAR and pharmacophore modeling to correlate chemical features with activity. | A set of ligands with known binding affinities. | ijritcc.org |

| Machine Learning / Deep Learning | Leverages advanced algorithms (e.g., Convolutional Neural Networks) to learn from large datasets. | Can use 1D, 2D, or 3D representations of drugs and targets. | nih.govscienceopen.com |

Docking Studies to Elucidate Binding Orientations

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. openaccessjournals.com For this compound, docking studies are essential for visualizing how the molecule fits into the binding pocket of the L-type calcium channel. This process involves sampling a vast number of possible orientations and conformations of the ligand within the receptor's active site. researchgate.net

A "scoring function" is then used to evaluate each pose, estimating the binding affinity by calculating the strength of intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. openaccessjournals.com The result of a docking study is a ranked list of binding poses, with the top-ranked pose representing the most likely binding orientation with the lowest predicted binding energy. bohrium.com These studies are critical for identifying the key amino acid residues in the receptor that are responsible for ligand recognition and for understanding the structural basis of the drug's activity. nih.govnih.gov

| Objective | Description | Outcome | Source |

|---|---|---|---|

| Predict Binding Pose | To determine the most favorable 3D orientation and conformation of the ligand within the receptor's binding site. | A predicted 3D model of the ligand-receptor complex. | openaccessjournals.com |

| Estimate Binding Affinity | To calculate a "docking score," which is an estimate of the binding free energy. | A numerical score (e.g., in kcal/mol) that ranks potential ligands or binding poses. | bohrium.com |

| Identify Key Interactions | To visualize the specific non-covalent interactions (e.g., H-bonds) between the ligand and receptor. | Insights into the molecular recognition process and the key residues involved. | nih.govnih.gov |

| Virtual Screening | To rapidly screen large libraries of compounds to identify potential new ligands. | A prioritized list of "hit" compounds for further experimental testing. | researchgate.net |

Future Directions and Emerging Research Avenues for Nitrendipine Dipropyl Ester Analogues

Development of Next-Generation Dihydropyridine (B1217469) Esters for Specific Preclinical Biological Targets

The development of novel dihydropyridine esters is moving beyond the singular focus on L-type calcium channels to a more nuanced approach targeting a variety of preclinical biological entities. This strategic shift aims to produce compounds with enhanced selectivity, improved efficacy, and novel therapeutic applications, including in oncology, pain management, and neuroprotection.

A significant area of development is the design of DHPs that target other types of calcium channels. For instance, researchers are increasingly interested in T-type calcium channels as a therapeutic target for conditions like epilepsy and pain. arcjournals.orgresearchgate.net Some fourth-generation DHPs, such as cilnidipine (B1669028), are known to block both L-type and N-type calcium channels, the latter being involved in pain signaling. nih.gov The development of analogues of Nitrendipine (B1678957) Dipropyl Ester could therefore be directed towards achieving specific blocking activity on these alternative channels. Modification of the ester moiety in the DHP ring has been shown to regulate blocking affinity for both L- and T-type channels, and has even led to the development of DHPs with a 30-fold selectivity for T-type channels. arcjournals.org

Beyond calcium channels, research is uncovering entirely new protein targets for DHP derivatives. Recent studies have identified novel 1,4-dihydropyridines as specific binders and activators of SIRT3, a mitochondrial sirtuin involved in metabolism and cancer biology. acs.org These compounds have demonstrated the ability to impair cancer cell viability and clonogenicity. acs.org Furthermore, other DHP and pyridine (B92270) analogues have been synthesized and identified as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in certain cancers. mdpi.combiointerfaceresearch.com These findings suggest that analogues of Nitrendipine Dipropyl Ester could be designed as highly selective modulators of specific enzymes or receptors, opening up therapeutic possibilities in oncology and other areas. acs.orgmdpi.combiointerfaceresearch.com